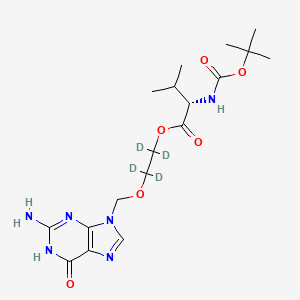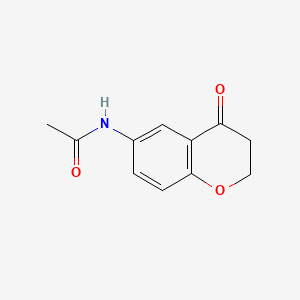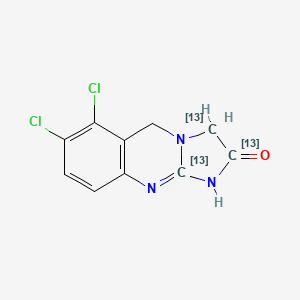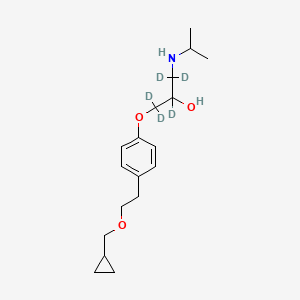
N-t-Boc-valacyclovir-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-t-Boc-valacyclovir-d4 is a stable isotope-labeled analogue of N-t-Boc-valacyclovir, which is an impurity of acyclovir. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C18H24D4N6O6, and it has a molecular weight of 428.48.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-valacyclovir-d4 involves the coupling of an amine-protected valine, such as N-tert-butoxycarbonyl valine, with acyclovir using a coupling agent. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The protected valacyclovir is then deprotected to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to maintain high standards of cleanliness and prevent contamination.
化学反应分析
Types of Reactions: N-t-Boc-valacyclovir-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogues.
科学研究应用
N-t-Boc-valacyclovir-d4 is extensively used in scientific research due to its stable isotope labeling. It is particularly valuable in drug metabolism studies, where it helps researchers understand the metabolic pathways of antiviral agents. Additionally, it is used in the design and development of effective antiviral drugs.
In the field of chemistry, this compound serves as a chemical reference for qualitative and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
作用机制
N-t-Boc-valacyclovir-d4, like its parent compound valacyclovir, is a nucleoside analogue DNA polymerase inhibitor. It is rapidly converted to acyclovir in vivo. Acyclovir is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate. This triphosphate form competitively inhibits viral DNA polymerase, thereby preventing viral replication .
相似化合物的比较
N-t-Boc-valacyclovir-d4 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic studies. Similar compounds include N-t-Boc-valacyclovir, valacyclovir, and acyclovir. While these compounds share similar antiviral properties, this compound’s stable isotope labeling provides additional advantages in research applications .
List of Similar Compounds:- N-t-Boc-valacyclovir
- Valacyclovir
- Acyclovir
This compound stands out due to its enhanced utility in scientific research, particularly in studies involving drug metabolism and antiviral drug development.
属性
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBYLSLCQBNHV-YUQOGSRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)



![7H-Thiazolo[4,5-g]indazole](/img/structure/B562733.png)




![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)



